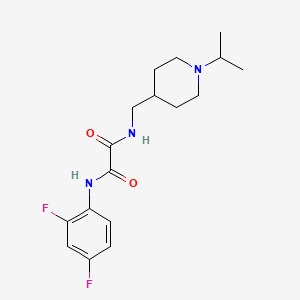![molecular formula C16H12N4OS B2386517 4-[(4-méthoxyphényl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338420-32-9](/img/structure/B2386517.png)
4-[(4-méthoxyphényl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that belongs to the class of triazoloquinoxalines. This compound is characterized by the presence of a triazole ring fused to a quinoxaline ring, with a methoxyphenylsulfanyl group attached.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
Target of Action
The primary target of 4-[(4-Methoxyphenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline is DNA . The compound intercalates with DNA, a process that involves inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, which can lead to various downstream effects, including potential antiviral and antimicrobial activities .
Mode of Action
4-[(4-Methoxyphenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline interacts with its target, DNA, by intercalation . This process involves the compound inserting itself between the base pairs of the DNA helix . This can disrupt the normal functioning of the DNA, potentially inhibiting processes such as replication and transcription .
Biochemical Pathways
It is known that the compound’s interaction with dna can disrupt normal cellular processes . This disruption can lead to cell death, which may explain the compound’s potential antiviral and antimicrobial activities .
Pharmacokinetics
The compound’s ability to intercalate with dna suggests that it may be able to penetrate cellular membranes
Result of Action
The result of 4-[(4-Methoxyphenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline’s action is the disruption of normal cellular processes due to its interaction with DNA . This can lead to cell death, which may explain the compound’s potential antiviral and antimicrobial activities . Additionally, some derivatives of the compound have shown promising anticancer activity against certain cell lines .
Méthodes De Préparation
The synthesis of 4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline typically involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Analyse Des Réactions Chimiques
4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.
Comparaison Avec Des Composés Similaires
4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline can be compared with other triazoloquinoxaline derivatives, such as:
4-Chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline: This compound is a precursor in the synthesis of various triazoloquinoxaline derivatives and exhibits similar antimicrobial properties.
N-Phenyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-sulfonamide: Known for its anticancer activity, this compound combines the triazoloquinoxaline scaffold with a sulfonamide group, enhancing its biological activity.
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds have been studied for their DNA intercalation properties and potential as anticancer agents.
The uniqueness of 4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS/c1-21-11-6-8-12(9-7-11)22-16-15-19-17-10-20(15)14-5-3-2-4-13(14)18-16/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNKIZKZJUKVGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N4C2=NN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide](/img/structure/B2386434.png)



![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2386444.png)

![N-(2,4-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2386446.png)

![N-isobutyl-5-(1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2386448.png)





